(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
Brand Name:
Vulcanchem
CAS No.:
112571-38-7
VCID:
VC21150884
InChI:
InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1
SMILES:
C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Molecular Formula:
C20H22O2
Molecular Weight:
294.4 g/mol
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
CAS No.: 112571-38-7
Cat. No.: VC21150884
Molecular Formula: C20H22O2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112571-38-7 |
|---|---|
| Molecular Formula | C20H22O2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | [(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene |
| Standard InChI | InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1 |
| Standard InChI Key | SIDNFRGHUJGCFX-WOJBJXKFSA-N |
| Isomeric SMILES | C=C[C@H]([C@@H](C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
| SMILES | C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
| Canonical SMILES | C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator